Cangrelor Impurity 8

Übersicht

Beschreibung

an impurity of Cangrelor

Wirkmechanismus

Target of Action

Cangrelor Impurity 8, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots. By antagonizing this receptor, this compound can inhibit platelet aggregation .

Mode of Action

This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, which is typically triggered by damaged blood vessels, red blood cells, and/or platelets . This interaction with its target leads to changes in platelet activity, reducing their ability to form clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents ADP from stimulating platelet activity. This results in a decrease in platelet aggregation, thereby reducing the risk of clot formation .

Pharmacokinetics

This compound, similar to Cangrelor, is characterized by its rapid onset and offset of action . Its short half-life of approximately 3-6 minutes results in a rapid offset of antiplatelet effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis . In clinical trials, Cangrelor has been shown to significantly reduce these risks compared with clopidogrel .

Biochemische Analyse

Cellular Effects

Cangrelor, the parent compound, has been shown to reduce myocardial infarction size in animal models

Molecular Mechanism

Its parent compound, Cangrelor, is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation

Dosage Effects in Animal Models

Studies on Cangrelor have shown that it can prevent thrombosis in animal models of extracorporeal life support

Metabolic Pathways

Cangrelor, the parent compound, is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite

Biologische Aktivität

Cangrelor Impurity 8 is a byproduct associated with the synthesis of cangrelor, a potent and reversible P2Y12 receptor antagonist used primarily in the management of acute coronary syndromes and during percutaneous coronary interventions (PCI). This article delves into the biological activity of this compound, examining its pharmacological effects, toxicity profiles, and implications for clinical use.

Overview of Cangrelor

Cangrelor is administered intravenously and exhibits rapid onset of action, achieving peak plasma concentrations within 2 minutes. It effectively inhibits ADP-induced platelet aggregation with an IC50 value of approximately 0.45 nM in human platelets . The drug's half-life is notably short, ranging from 3 to 6 minutes, allowing for quick recovery of platelet function post-infusion .

Impurities in Cangrelor Production

Cangrelor synthesis can yield various impurities, including this compound. Research indicates that impurities can arise from synthetic pathways involving high temperatures and specific reagents, leading to structural modifications that may affect pharmacological properties .

Table: Characteristics of Cangrelor and Its Impurities

| Compound | Mechanism of Action | IC50 (nM) | Half-Life (min) | Clinical Relevance |

|---|---|---|---|---|

| Cangrelor | P2Y12 receptor antagonist | 0.45 | 3-6 | Used in PCI for rapid platelet inhibition |

| This compound | Unknown; potential impact on efficacy | TBD | TBD | May affect overall therapeutic outcomes |

Biological Activity of this compound

The specific biological activity of this compound remains less characterized compared to its parent compound. However, studies suggest that impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug. For instance, impurities may alter the binding affinity to target receptors or modify metabolic pathways, potentially leading to unexpected side effects or reduced therapeutic efficacy .

Case Studies

- Clinical Observations : In a cohort study involving patients undergoing PCI, those treated with cangrelor exhibited varying degrees of platelet inhibition. The presence of impurities like this compound could hypothetically alter these outcomes, although direct evidence linking impurity levels to clinical efficacy remains scarce .

- Toxicological Assessments : Toxicity studies have indicated that cangrelor's adverse effects are primarily attributable to the parent compound rather than its metabolites or impurities. However, monitoring for renal and liver function is recommended due to observed toxicities in animal models .

Research Findings

Recent literature emphasizes the importance of impurity profiling in drug development. A study highlighted that specific synthetic conditions led to the formation of several process-related impurities, including this compound. These findings underscore the necessity for robust analytical methods to quantify and characterize impurities during the drug manufacturing process .

Table: Summary of Key Findings on this compound

Wissenschaftliche Forschungsanwendungen

Impurity Profiling in Pharmaceutical Development

Cangrelor Impurity 8 is identified as one of the process-related impurities formed during the synthesis of cangrelor. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Synthesis and Identification

Research has demonstrated that this compound can be synthesized from 2-thioadenosine monohydrate, a key intermediate in cangrelor production. The synthesis process involves optimizing various parameters such as temperature and reaction time to minimize impurity formation . High-performance liquid chromatography (HPLC) has been employed to analyze these impurities, ensuring that they are within acceptable limits for pharmaceutical use .

Quality Control

The presence of impurities like this compound necessitates stringent quality control measures. The International Conference on Harmonization (ICH) guidelines emphasize the importance of isolating and characterizing impurities to facilitate analytical method development . This ensures that any potential risks associated with impurities are adequately addressed.

Clinical Research Applications

The clinical implications of this compound are significant, particularly in understanding its effects on patient outcomes during PCI procedures.

Safety and Efficacy Studies

Clinical trials such as the CHAMPION program have provided substantial data on the efficacy of cangrelor compared to traditional oral antiplatelet agents like clopidogrel. The presence of impurities, including this compound, may influence the pharmacokinetic profile and therapeutic outcomes in patients . Ongoing studies aim to evaluate the real-world safety and efficacy of cangrelor, considering the potential impact of impurities on patient responses.

Future Perspectives

Future research may focus on developing methods to further reduce impurity levels during synthesis or enhance purification techniques to ensure higher purity levels in cangrelor formulations. Understanding the implications of impurities like this compound will be critical for advancing clinical applications and ensuring patient safety .

Eigenschaften

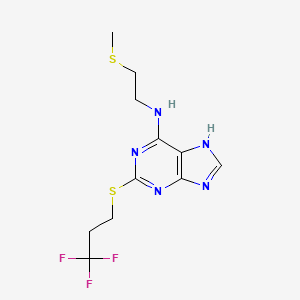

IUPAC Name |

N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPACLVBHNENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830294-25-1 | |

| Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.